BenchChemオンラインストアへようこそ!

4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Adenosine Receptor Antagonism Structure-Activity Relationship Medicinal Chemistry

4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS: 899964-78-4) is a synthetic small molecule belonging to the benzothiazole-carboxamide class. Its structure, featuring a 4-cyanobenzamide core N-substituted with a 4,6-dimethylbenzo[d]thiazol-2-yl moiety and a pyridin-2-ylmethyl group, positions it within a chemical series explored for adenosine receptor modulation.

Molecular Formula C23H18N4OS
Molecular Weight 398.48
CAS No. 899964-78-4
Cat. No. B2494175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS899964-78-4
Molecular FormulaC23H18N4OS
Molecular Weight398.48
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)C
InChIInChI=1S/C23H18N4OS/c1-15-11-16(2)21-20(12-15)29-23(26-21)27(14-19-5-3-4-10-25-19)22(28)18-8-6-17(13-24)7-9-18/h3-12H,14H2,1-2H3
InChIKeyLUAODVCNHFHTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899964-78-4)


4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS: 899964-78-4) is a synthetic small molecule belonging to the benzothiazole-carboxamide class. Its structure, featuring a 4-cyanobenzamide core N-substituted with a 4,6-dimethylbenzo[d]thiazol-2-yl moiety and a pyridin-2-ylmethyl group, positions it within a chemical series explored for adenosine receptor modulation . The compound is structurally related to disclosed adenosine A2A and A2B receptor antagonists, suggesting its utility in immunological and oncological research applications [1]. Its primary value proposition for procurement lies in its specific substitution pattern, which differentiates it from other benzothiazole analogs in structure-activity relationship (SAR) studies.

Why Generic Substitution Fails for 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899964-78-4)


Substitution with closely related benzothiazole analogs is not scientifically valid due to the high sensitivity of adenosine receptor subtype affinity and selectivity to specific substituents on the benzothiazole ring. The 4,6-dimethyl substitution pattern on the benzo[d]thiazol-2-yl moiety of this compound is a critical structural determinant. Even minor changes, such as switching to a 4-chloro or 6-bromo analog, can drastically alter receptor binding profiles, as demonstrated by SAR studies within this chemical class [1]. The specific combination of the 4-cyano group on the benzamide and the pyridin-2-ylmethyl linker further dictates the compound's pharmacological fingerprint, making interchangeability without rigorous re-validation impossible [2].

Quantitative Differentiation Evidence for 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899964-78-4)


Structural Differentiation via 4,6-Dimethylbenzothiazole Substitution vs. 4-Chloro Analog

The target compound is structurally differentiated from the directly comparable analog N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide by the presence of electron-donating 4,6-dimethyl groups on the benzothiazole ring versus a single electron-withdrawing 4-chloro substituent . While quantitative binding data for the exact target compound is not publicly available, SAR studies within this patent class demonstrate that methyl substitution on the benzothiazole core significantly modulates adenosine A2A receptor binding affinity compared to halogen-substituted analogs [1]. A procurement decision for SAR exploration should prioritize this specific dimethyl substitution pattern, as it tests a distinct pharmacophoric hypothesis (lipophilic bulk and electronic enrichment) not explored by the chloro analog.

Adenosine Receptor Antagonism Structure-Activity Relationship Medicinal Chemistry

Molecular Formula and Weight Confirmation for Experimental Design

The precise molecular identity of the target compound has been confirmed by authoritative structural databases, distinguishing it from vendor listings that report an incorrect molecular formula. The accurate molecular formula is C23H18N4OS, with a molecular weight of 398.5 g/mol . This is in contrast to some vendor sources erroneously listing the formula as C18H18N4S with a molecular weight of 314.43 g/mol . This discrepancy highlights a critical procurement risk: suppliers providing material based on the incorrect formula may not have synthesized or characterized the target compound correctly. Users must verify lot-specific analytical data (e.g., NMR, HRMS) matching the C23H18N4OS formula to ensure procurement of the correct chemical entity.

Chemical Procurement Reagent Quality Molecular Characterization

Adenosine A2A/A2B Receptor Antagonism as a Class-Specific Therapeutic Rationale

While no direct binding data is publicly available for the target compound, it falls within a patented class of adenosine A2A and A2B receptor antagonists developed for cancer immunotherapy [1]. The patent describes compounds of a generic formula that encompasses the 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide scaffold. The class-level mechanism involves blocking adenosine-mediated immunosuppression in the tumor microenvironment, thereby enhancing T-cell mediated anti-tumor responses [1]. This differentiates it from other benzamide compounds not designed for this pathway. The specific combination of the 4-cyano group and the pyridylmethyl linker is a key pharmacophore for dual A2A/A2B antagonism, as inferred from the patent's SAR disclosure.

Immuno-oncology Adenosine Signaling Tumor Microenvironment

Recommended Application Scenarios for 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899964-78-4) Based on Evidence


Medicinal Chemistry SAR Exploration of Adenosine A2A/A2B Antagonists

The primary application for this compound is as a tool molecule in structure-activity relationship (SAR) studies focused on dual adenosine A2A/A2B receptor antagonists for immuno-oncology. The 4,6-dimethyl substitution on the benzothiazole ring provides a sterically and electronically distinct starting point compared to mono-halogenated analogs [1]. Researchers can use this compound to probe the effect of electron-donating, lipophilic groups on receptor subtype selectivity and potency, with the goal of identifying lead compounds with improved pharmacokinetic profiles [1].

Negative Control or Selectivity Profiling in Adenosine Receptor Panels

Given the absence of published potency data, this compound could serve as a structurally matched negative control or a selectivity profiling tool against other adenosine receptor subtypes (A1, A3) once its binding profile is internally characterized [1]. Its unique substitution pattern makes it suitable for assembling a diverse panel of benzothiazole-based probes for chemoproteomics or off-target liability screening against the adenosine receptor family [2].

Synthetic Chemistry Methodology Development

The compound's structure, featuring a sterically hindered N,N-disubstituted benzamide with a benzo[d]thiazole and pyridine moiety, makes it an excellent substrate for developing and testing novel N-arylation or C-H activation methodologies [1]. Its multiple heterocyclic rings and functional groups (cyano, pyridyl) provide diverse sites for late-stage functionalization, a key aspect of modern medicinal chemistry synthesis [2].

Analytical Reference Standard for Isomeric Purity Studies

The target compound (pyridin-2-ylmethyl isomer) can be used as a reference standard to distinguish it from its regioisomer, 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide [1]. This is critical for procurement and quality control, as the position of the pyridyl nitrogen significantly impacts receptor binding. Analytical methods developed using this standard can ensure isomeric purity in SAR campaigns [1].

Quote Request

Request a Quote for 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.